1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
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Overview
Description
1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C5H11ClN4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride typically involves the reaction of 4H-1,2,4-triazole with propan-1-amine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Water or an organic solvent like ethanol.
Temperature: Room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be modified.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted triazoles and amine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in microbial and cancer cell metabolism.
Pathways: Inhibition of key metabolic pathways, leading to the disruption of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride .
- 1-(4-Propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride .
- 2-(1H-1,2,4-Triazol-5-ylthio)ethanamine dihydrochloride .
Uniqueness
1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity
Properties
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-2-4(6)5-7-3-8-9-5;/h3-4H,2,6H2,1H3,(H,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLPUTKVFHFHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=NN1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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